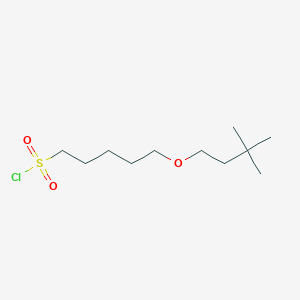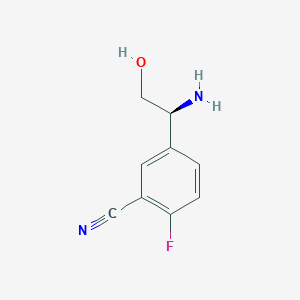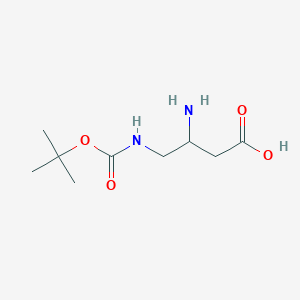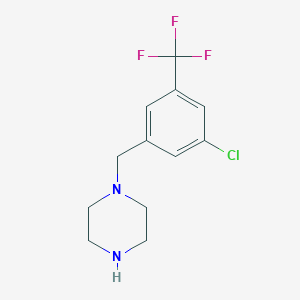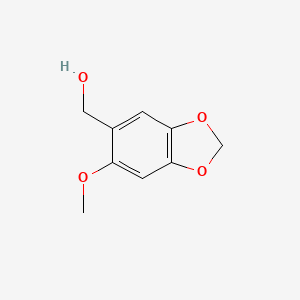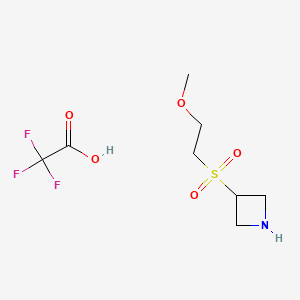![molecular formula C14H11ClO2 B13614451 1-(5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B13614451.png)
1-(5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one is an organic compound with the molecular formula C14H11ClO2. This compound is characterized by the presence of a chloro group, a hydroxy group, and a biphenyl structure, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one can be synthesized through several methods. One common method involves the reaction of 5-chloro-4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of 1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of 1-(5-chloro-4-oxo-[1,1’-biphenyl]-3-yl)ethan-1-one
Reduction: Formation of 1-(5-chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethanol
Substitution: Formation of various substituted biphenyl derivatives
Applications De Recherche Scientifique
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-nitrophenyl)ethan-1-one: Contains a nitro group instead of a chloro group, leading to different reactivity and biological activity.
1-(3-chloro-4-hydroxy-5-nitrophenyl)ethanone: Contains both chloro and nitro groups, offering a unique combination of properties.
1-(4-methoxyphenyl)ethan-1-one: Contains a methoxy group, which influences its chemical and biological behavior.
Propriétés
Formule moléculaire |
C14H11ClO2 |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
1-(3-chloro-2-hydroxy-5-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H11ClO2/c1-9(16)12-7-11(8-13(15)14(12)17)10-5-3-2-4-6-10/h2-8,17H,1H3 |
Clé InChI |
ULGLXVWBSHHCGU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC(=C1)C2=CC=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)

